molecular formula C20H20F3N5 B11226403 N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-3-(trifluoromethyl)aniline

N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-3-(trifluoromethyl)aniline

Cat. No.: B11226403
M. Wt: 387.4 g/mol
InChI Key: FAXFNLQYXLXGAM-UHFFFAOYSA-N
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Description

N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-3-(TRIFLUOROMETHYL)ANILINE is a complex organic compound with a unique structure that combines a tetrazole ring, a cyclopentyl group, and a trifluoromethyl aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-3-(TRIFLUOROMETHYL)ANILINE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the cycloaddition reaction between an azide and a nitrile. The cyclopentyl group can be introduced through a Grignard reaction or a similar organometallic approach. The final step involves coupling the tetrazole-cyclopentyl intermediate with 3-(TRIFLUOROMETHYL)ANILINE using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using more readily available starting materials, optimizing reaction conditions to increase yield, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-3-(TRIFLUOROMETHYL)ANILINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of new materials with specific electronic or mechanical characteristics.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions.

Mechanism of Action

The mechanism by which N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-3-(TRIFLUOROMETHYL)ANILINE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • **N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-3-(TRIFLUOROMETHYL)BENZAMIDE
  • **N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-3-(TRIFLUOROMETHYL)PHENOL

Uniqueness

N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}-3-(TRIFLUOROMETHYL)ANILINE is unique due to the combination of its structural elements, which confer specific chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20F3N5

Molecular Weight

387.4 g/mol

IUPAC Name

N-[1-[1-(4-methylphenyl)tetrazol-5-yl]cyclopentyl]-3-(trifluoromethyl)aniline

InChI

InChI=1S/C20H20F3N5/c1-14-7-9-17(10-8-14)28-18(25-26-27-28)19(11-2-3-12-19)24-16-6-4-5-15(13-16)20(21,22)23/h4-10,13,24H,2-3,11-12H2,1H3

InChI Key

FAXFNLQYXLXGAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCC3)NC4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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